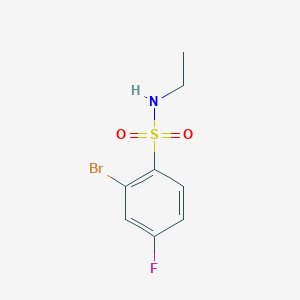
2-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, an ethyl group, and a fluorine atom attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide typically involves the following steps:
Ethylation: The ethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride (C2H5Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Fluorination: The fluorine atom is introduced through a nucleophilic aromatic substitution reaction using a fluorinating agent such as potassium fluoride (KF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of new substituted benzene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzene-1-sulfonamide
- N-Ethyl-4-fluorobenzene-1-sulfonamide
- 2-Bromo-N-ethylbenzene-1-sulfonamide
Uniqueness
2-Bromo-N-ethyl-4-fluorobenzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C8H9BrFNO2S |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
2-bromo-N-ethyl-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3 |
InChI Key |
GLCNUJHHUGUKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


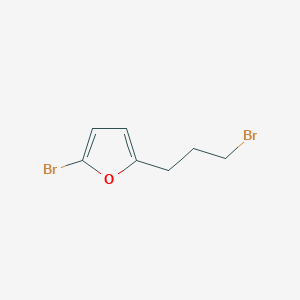

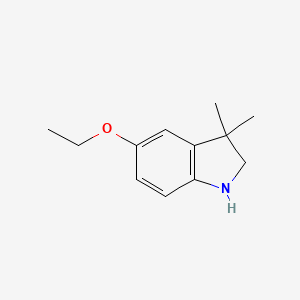
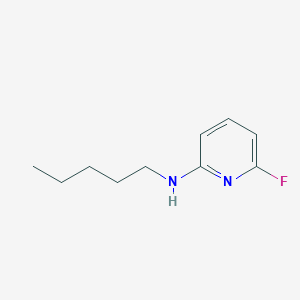

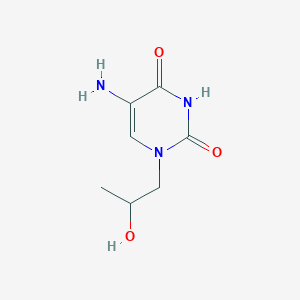
![N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline](/img/structure/B13289971.png)
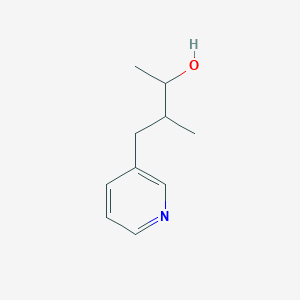

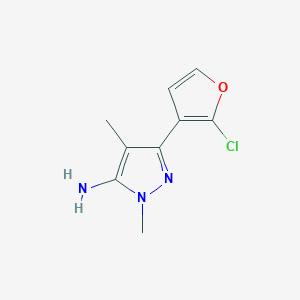


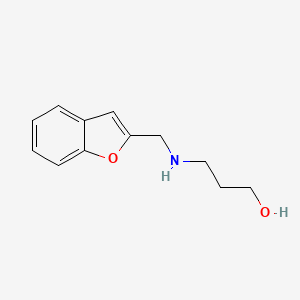
![2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13290021.png)
